![molecular formula C25H23N3O3S B2756856 N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-ylthio]acetamide CAS No. 923677-73-0](/img/structure/B2756856.png)
N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-ylthio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-ylthio]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity, demonstrating significant broad-spectrum antitumor effects. These compounds have shown enhanced potency compared to standard treatments in various cancer cell lines, including CNS, renal, breast, and leukemia, indicating their potential as antitumor agents (Al-Suwaidan et al., 2016). Another study on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds reported extensive-spectrum antitumor efficiency against multiple cell lines, highlighting their therapeutic potential (Mohamed et al., 2016).
Anticonvulsant Activity
- Research into quinazolinone derivatives has also explored their affinity to GABAergic biotargets and their potential anticonvulsant activity. Although some derivatives did not show significant anticonvulsant activity, these studies contribute to understanding the pharmacophore's role in such activities and may guide the development of more effective compounds (El Kayal et al., 2022).
Antihistaminic and Anti-inflammatory Properties
- Novel quinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity. Some compounds emerged as potent agents, offering protection against histamine-induced bronchospasm with minimal sedation, suggesting their potential as antihistamine agents (Alagarsamy et al., 2014). Another study designed and synthesized derivatives showing antihistamine effects, further underscoring the therapeutic potential of quinazolinone compounds in treating allergies (Alagarsamy & Parthiban, 2014).
Antiviral Activity
- The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation has been reported, with some compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential use in developing antiviral drugs (Luo et al., 2012).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-16-8-10-17(11-9-16)24-19-6-4-5-7-20(19)27-25(28-24)32-15-23(29)26-21-13-12-18(30-2)14-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWUVTUVNFDMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)quinazolin-2-ylthio]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(propan-2-yloxy)phenyl]carbonyl}-1H-indole-3-carbonitrile](/img/structure/B2756776.png)
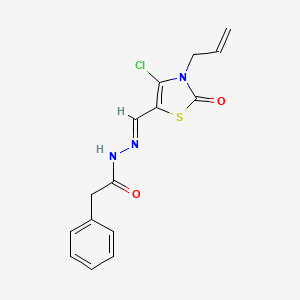

![7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756783.png)
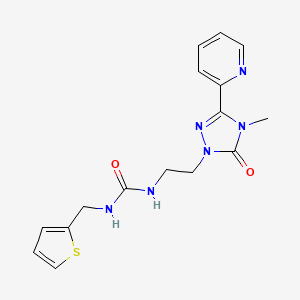
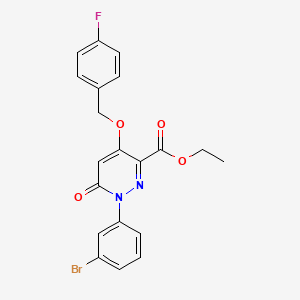

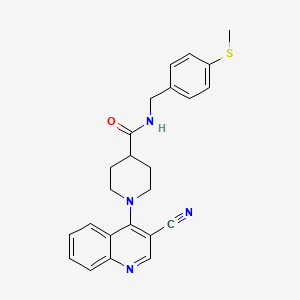
![6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2756791.png)
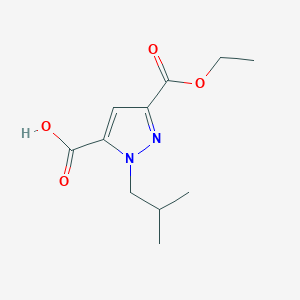
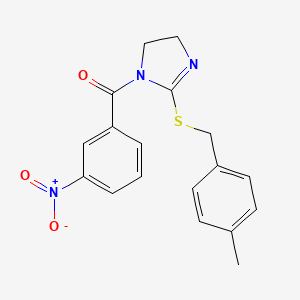
![2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide](/img/structure/B2756794.png)
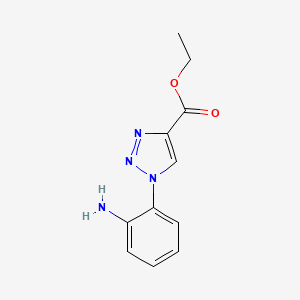
![Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2756796.png)